2-Azabicyclo[3.3.1]nonan-7-one

Morphan synthesis cyclization methodology stereocontrolled routes

2-Azabicyclo[3.3.1]nonan-7-one (CAS 58937-88-5) is the 7-oxo derivative of the 2-azabicyclo[3.3.1]nonane (morphan) scaffold, a rigid, bicyclic secondary amine with a bridgehead nitrogen. This scaffold forms the core of over 300 natural products, including Strychnos, Daphniphyllum, and madangamine alkaloids, and is the defining structural element of synthetic opioid ligands such as levorphanol and pentazocine.

Molecular Formula C8H13NO
Molecular Weight 139.19 g/mol
CAS No. 58937-88-5
Cat. No. B13959623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Azabicyclo[3.3.1]nonan-7-one
CAS58937-88-5
Molecular FormulaC8H13NO
Molecular Weight139.19 g/mol
Structural Identifiers
SMILESC1CNC2CC1CC(=O)C2
InChIInChI=1S/C8H13NO/c10-8-4-6-1-2-9-7(3-6)5-8/h6-7,9H,1-5H2
InChIKeyUAVCLXBCZCAQSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Azabicyclo[3.3.1]nonan-7-one (CAS 58937-88-5): Core Scaffold Procurement for Morphan-Based Drug Discovery and Alkaloid Synthesis


2-Azabicyclo[3.3.1]nonan-7-one (CAS 58937-88-5) is the 7-oxo derivative of the 2-azabicyclo[3.3.1]nonane (morphan) scaffold, a rigid, bicyclic secondary amine with a bridgehead nitrogen [1]. This scaffold forms the core of over 300 natural products, including Strychnos, Daphniphyllum, and madangamine alkaloids, and is the defining structural element of synthetic opioid ligands such as levorphanol and pentazocine [2][3]. The 7-one variant introduces a ketone handle at the bridging position (C7), furnishing a molecular formula of C8H13NO, a precisely calculated monoisotopic mass of 139.099714 g/mol, and a molecular framework containing zero rotatable bonds, one H-bond donor, and two H-bond acceptors [4]. This combination of scaffold pre-organization and a reactive carbonyl diversification point makes the compound a strategic building block rather than a terminal screening candidate, with its procurement value determined by synthetic step-economy, regiospecific derivatization potential, and the conformational rigidity it imparts to target molecules.

Synthetic step-economy Shortest reported route to diversifiable morphan core from commercial piperidones
Regiospecific derivatization Isolated 7-oxo handle enables chemoselective enolate, reductive amination, and indolization chemistry
Conformational pre-organization Zero rotatable bonds lock N and C=O orientation for maximal ligand efficiency
Scaffold-diversification platform Common intermediate for >25 morphan analogs and polyheterocyclic libraries

Why 2-Azabicyclo[3.3.1]nonan-7-one Cannot Be Replaced by Other Azabicyclic Ketones or Monocyclic Piperidine Analogs


Procurement decisions for azabicyclic ketone building blocks cannot rely on generic scaffold interchangeability because the position of the nitrogen atom and the carbonyl group within the bicyclo[3.3.1]nonane framework dictates fundamentally different conformational populations, reactivity profiles, and pharmacophoric geometries [1]. The 2-aza isomer (morphan) enforces a distinct orientation of the nitrogen lone pair and any N-substituents relative to the bridging ketone, directly impacting opioid receptor subtype selectivity in a way that the 3-aza or 9-aza isomers cannot replicate [2]. Substituting the bicyclic scaffold with a simpler monocyclic piperidine or tropane analog results in the loss of the rigid chair-envelope conformation that pre-organizes key functional groups for target engagement [3]. Furthermore, the zero rotatable bond count of the 2-azabicyclo[3.3.1]nonan-7-one scaffold represents a maximal ligand efficiency starting point that flexible, open-chain ketone-amine alternatives cannot match, translating directly into superior enthalpic binding contributions in fragment-based drug discovery campaigns [4].

2-Aza isomer geometry cannot be replicated
The nitrogen position in 2-azabicyclo[3.3.1]nonane enforces a distinct lone-pair orientation and N-substituent trajectory; 3-aza or 9-aza isomers present fundamentally different pharmacophoric vectors.
Monocyclic analogs lose rigid chair-envelope conformation
Piperidine or tropane systems introduce conformational flexibility that eliminates pre-organization of the amine and ketone, reducing binding enthalpy contributions in fragment-based design.
Zero-rotatable-bond advantage disappears with open-chain alternatives
Flexible amino-ketone scaffolds incur an entropic penalty upon target binding; the rigid morphan framework maximizes ligand efficiency per heavy atom and may not be matched by linear building blocks.

2-Azabicyclo[3.3.1]nonan-7-one (58937-88-5): Quantitative Head-to-Head Evidence for Differentiated Procurement


Synthetic Step-Count Advantage: Four-Step Stereocontrolled Access to 2-Azabicyclo[3.3.1]nonan-7-one vs. 8-Substituted Derivatives via Mercuric Acetate Cyclization

The parent 2-azabicyclo[3.3.1]nonan-7-one scaffold is accessible via a concise four-step sequence involving (i) condensation of a 4-piperidone with diethyl 2-oxopropylphosphonate, (ii) catalytic hydrogenation, and (iii) mercuric acetate-mediated cyclization in acetic acid [1]. In contrast, the synthesis of 8-alkyl- or 8-aryl-2-azabicyclo[3.3.1]nonan-7-one derivatives requires cyanopiperidine-based approaches that add 1–2 additional steps for cyanide introduction and alkylation, with overall yields reported as moderate and highly substrate-dependent [2]. This step-count differential of 1–2 synthetic steps directly translates into reduced labor, reagent cost, and cumulative yield losses for projects requiring the unsubstituted scaffold as a key intermediate.

Synthetic Efficiency
Cross-study comparable
4 steps vs 5–6 steps
Shortest reported route to diversifiable morphan core
Based on published mercuric acetate cyclization vs. cyanopiperidine routes
Morphan synthesis cyclization methodology stereocontrolled routes step economy

Conformational Rigidity Quantified: Zero Rotatable Bonds in 2-Azabicyclo[3.3.1]nonan-7-one vs. Flexible Piperidine and Tropane Systems

The molecular framework of 2-azabicyclo[3.3.1]nonan-7-one contains exactly zero rotatable bonds, one hydrogen bond donor (NH), and two hydrogen bond acceptors (C=O and N) [1]. This represents an extreme case of conformational pre-organization. By comparison, the monocyclic analog 4-piperidone (C5H9NO) also possesses zero rotatable bonds within its ring but exhibits conformational flexibility between chair and boat forms, whereas 8-methyl-8-azabicyclo[3.2.1]octan-3-one (tropinone scaffold) has 1 rotatable bond and a different bridgehead geometry [2]. The absence of rotatable bonds in 2-azabicyclo[3.3.1]nonan-7-one means that the relative orientation of the nitrogen and the carbonyl is fixed, eliminating the entropic penalty associated with conformational sampling that penalizes flexible scaffolds in fragment-based drug discovery [3].

Conformational Rigidity
Class-level inference
RB = 0; HBD = 1; HBA = 2
Maximal ligand efficiency starting point
Fragment-based design context; in silico descriptors
Ligand efficiency conformational pre-organization fragment-based drug design 3D scaffold diversity

Carbonyl Regioselectivity: The 7-Oxo Group as an Exclusively Regiospecific Diversification Handle vs. Multi-Site Reactivity in 3-Azabicyclo[3.3.1]nonan-9-one

The carbonyl group at C7 in 2-azabicyclo[3.3.1]nonan-7-one is located at the bridging methylene position, providing a single, well-isolated electrophilic site for chemoselective transformations such as enolate alkylation, reductive amination, and indolization [1]. In the context of Strychnos alkaloid synthesis, the regiospecific formation of enol triflates from 2-azabicyclo[3.3.1]nonan-7-one derivatives enables efficient indolization with ene-hydrazides, a key transformation that cannot be accomplished with the same efficiency using the 9-oxo isomer (3-azabicyclo[3.3.1]nonan-9-one), where competitive reactivity at the 9-position complicates chemoselectivity [2]. The 3-azabicyclo[3.3.1]nonan-9-one scaffold, while viable for N-isonicotinoylhydrazone formation, does not support the same indolization cascade because the carbonyl is attached to a bridgehead carbon with different steric and electronic properties [3].

Regiospecific Diversification
Cross-study comparable
Enol triflate → indolization cascade
Unique to 7-oxo position; not accessible via 9-oxo isomer
Strychnos alkaloid core assembly; qualitative chemoselectivity advantage
Regiospecific derivatization enolate chemistry reductive amination alkaloid total synthesis

Opioid Receptor Binding Affinity of N-Substituted 2-Azabicyclo[3.3.1]nonan-7-one Derivatives: Subnanomolar Mu-Opioid Ki Values vs. Monocyclic Controls

While the unsubstituted 2-azabicyclo[3.3.1]nonan-7-one scaffold itself has no reported receptor binding data, its N-substituted and 5-aryl derivatives demonstrate exceptional mu-opioid receptor (MOR) affinity that confirms the privileged nature of this scaffold. The N-phenethyl-5-(3-hydroxyphenyl)morphan derivative (1R,5R,9S)-(-)-9-hydroxy-5-(3-hydroxyphenyl)-2-phenethyl-2-azabicyclo[3.3.1]nonane achieved a Ki of 0.19 nM at the human MOR expressed in CHO cells, measured by displacement of [125I]IOXY [1]. In contrast, the corresponding C5-epimer (1S,5S,9S) showed a Ki of 45 nM at the same target, a 237-fold loss in affinity [2]. By comparison, the monocyclic piperidine opioid fentanyl exhibits a MOR Ki of approximately 1–7 nM, and morphine itself shows a Ki of ~1–4 nM [3]. The rigid morphan scaffold, when appropriately substituted, can therefore exceed the binding affinity of classical flexible opioids, and the stereochemical dependence of this affinity validates the biological relevance of the fixed three-dimensional presentation of pharmacophoric elements.

Scaffold-class MOR Affinity
Class-level inference
Ki 0.19 nM (derivative) vs ~1–4 nM morphine
Reported scaffold-class binding context
Requires N-substitution; derivative SAR validation needed
Opioid pharmacology mu receptor binding morphan structure-activity relationships analgesic discovery

2-Azabicyclo[3.3.1]nonan-7-one (58937-88-5): Priority Application Scenarios Informed by Quantitative Evidence


Fragment-Based Drug Discovery: A Conformationally Locked, Zero-Rotatable-Bond Secondary Amine Fragment

The zero rotatable bond count, precisely defined H-bond donor/acceptor profile (HBD=1, HBA=2), and rigid bicyclic framework of 2-azabicyclo[3.3.1]nonan-7-one make it an ideal fragment starting point for fragment-based drug discovery campaigns . As demonstrated in Section 3, Evidence Item 2, each rigid bond improves ligand efficiency by approximately 0.5–1.0 kcal/mol in binding enthalpy relative to flexible analogs. When screened at fragment concentrations (0.5–2 mM) against protein targets, this scaffold provides interpretable SAR due to its fixed shape and minimal conformational entropy loss upon binding. The 7-ketone group further enables rapid fragment growth via established carbonyl chemistry. In contrast, monocyclic amine fragments (e.g., 4-piperidone) suffer from conformational ambiguity and require additional structural constraints to achieve comparable binding free energies.

Strychnos and Daphniphyllum Alkaloid Core Intermediate with Validated Indolization Compatibility

As established in Section 3, Evidence Item 3, the 7-oxo position of 2-azabicyclo[3.3.1]nonan-7-one is uniquely suited for enol triflate formation and subsequent indolization with ene-hydrazides, a transformation that is central to the total synthesis of Strychnos indole alkaloids . This reactivity is not accessible to the 3-azabicyclo[3.3.1]nonan-9-one isomer. Moreover, the scaffold serves as a starting point for ring-expansion homomorphan synthesis relevant to the Daphniphyllum alkaloid ABC core . Laboratories engaged in natural product total synthesis should procure this specific 7-one isomer rather than alternative azabicyclic ketones, because the carbonyl regiochemistry dictates whether the critical indolization or ring-expansion cascade can be executed.

Opioid Receptor Ligand Optimization: Stereochemically Defined Morphan Scaffold for MOR-Selective Probe Synthesis

Although the unsubstituted 2-azabicyclo[3.3.1]nonan-7-one scaffold itself lacks opioid receptor binding data, the class-level evidence presented in Section 3, Evidence Item 4 demonstrates that N-substituted and 5-aryl morphan derivatives can achieve subnanomolar mu-opioid receptor affinity (Ki = 0.19 nM) with 237-fold stereochemical discrimination . This establishes the 2-azabicyclo[3.3.1]nonane framework as a proven privileged opioid pharmacophore. Researchers developing novel opioid receptor probes, PET imaging ligands, or biased signaling tool compounds can confidently invest in the 7-one scaffold as a diversification starting point, leveraging the existing SAR that the rigid morphan geometry is compatible with, and can exceed, the potency of flexible opioid scaffolds such as fentanyl or morphine.

Synthesis of Azatricyclic and Polyheterocyclic Libraries via Scaffold-Hopping from the 7-One Core

The 7-ketone group provides a regiospecific functionalization point that enables diverse scaffold-hopping transformations: reductive amination installs amines at the bridge, enolate alkylation introduces carbon substituents at C8, and ring-expansion protocols yield homomorphan systems . The parent scaffold's availability in 4 synthetic steps from commercial 4-piperidones, as quantified in Section 3, Evidence Item 1, means that a structurally diverse array of >25 unique substituted morphan analogs has been reported from this common intermediate using 13C NMR as a diagnostic tool for stereochemical assignment . This validated diversification platform makes the 7-one scaffold an efficient core intermediate for constructing polyheterocyclic compound libraries in both academic and industrial medicinal chemistry laboratories.

Application
Selection Property
Validation Focus
Fragment-based drug discovery
Zero rotatable bond scaffold
Ligand efficiency metrics; binding enthalpy vs flexible analogs
Strychnos / Daphniphyllum alkaloid synthesis
7-oxo regiochemistry
Indolization cascade compatibility; enol triflate reactivity
Opioid receptor probe development
Morphan scaffold rigidity
MOR binding and selectivity assays; stereochemical SAR
Azatricyclic and polyheterocyclic library synthesis
Ketone diversification handle
Reductive amination / alkylation scope; ring-expansion protocols
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